molecular formula C16H14ClN3OS B2963272 5-(3-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 519151-97-4

5-(3-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2963272
CAS RN: 519151-97-4
M. Wt: 331.82
InChI Key: ZBTXEJYGNZFVLC-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of triazole derivatives, which have been extensively studied for their diverse pharmacological activities.

Scientific Research Applications

Novel Triazole Derivatives: A Patent Review (2008 – 2011)

Triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazoles, are noted for their wide range of biological activities. These activities include anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases. This review emphasizes the importance of triazoles in the pharmaceutical industry, underlining their potential in addressing new diseases and resistant strains of bacteria and viruses. The continuous development of new triazoles is crucial for finding effective treatments for emerging health challenges, highlighting the need for innovative synthesis methods that are energy-efficient, sustainable, and aligned with green chemistry principles (Ferreira et al., 2013).

Biological Features of New 1,2,4-Triazole Derivatives

The exploration of 1,2,4-triazoles for synthesizing biologically active substances highlights their significance in modern chemistry. The research focuses on developing alternatives to classical synthesis methods, aiming to create derivatives with antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This direction in scientific research underscores the versatility of 1,2,4-triazoles in chemical modeling and their potential uses. The comprehensive study of these derivatives opens new avenues for creating effective treatments for various conditions, demonstrating the ongoing innovation in the field of organic synthesis (Ohloblina, 2022).

Recent Achievements in Studying the Reactivity of 1,2,4-Triazole-3-Thione Derivatives

The study of 1,2,4-triazole-3-thione derivatives reveals their high antioxidant and antiradical activity, alongside a positive impact on biochemical processes in patients exposed to high doses of radiation. These compounds, compared to biogenic amino acids like cysteine, show promising chemical transformations. The research emphasizes the potential of 1,2,4-triazole-3-thiones in synthesizing new molecules with beneficial effects, highlighting the importance of continuous exploration in this chemical class for therapeutic applications (Kaplaushenko, 2019).

Synthesis and Physico-Chemical Properties of Triazole Derivatives

The synthesis and study of 1,2,4-triazole derivatives' physico-chemical properties demonstrate their wide application beyond the medical and pharmaceutical fields. These derivatives are used in various industries, including engineering, metallurgy, and agriculture, due to their roles as antioxidants, additives for fuels and oils, and corrosion inhibitors. This research underlines the multifaceted applications of 1,2,4-triazoles, showcasing their relevance not only in healthcare but also in addressing practical challenges across different sectors (Parchenko, 2019).

properties

IUPAC Name

3-(3-chlorophenyl)-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c1-2-21-14-8-6-13(7-9-14)20-15(18-19-16(20)22)11-4-3-5-12(17)10-11/h3-10H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTXEJYGNZFVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

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